![molecular formula C23H29ClN2O2 B5985976 N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide](/img/structure/B5985976.png)
N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide, also known as BCT-197, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and inflammatory diseases. In cancer, N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and prostate cancer cells. In pulmonary fibrosis, N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide has been shown to reduce lung fibrosis and improve lung function. In inflammatory diseases, N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Mechanism of Action
N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 is overexpressed in various types of cancer cells and is involved in the development and progression of cancer. N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide binds to the bromodomain of BRD4 and prevents it from interacting with other proteins, thereby inhibiting its activity.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and metastasis, reduction of lung fibrosis, and inhibition of pro-inflammatory cytokine production. N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide is its ability to inhibit the growth and metastasis of various types of cancer cells, making it a potential therapeutic agent for cancer. However, one limitation of N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide is its potential toxicity, as it has been shown to induce liver toxicity in animal studies.
Future Directions
For N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide research include further investigation of its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide, as well as its potential side effects and toxicity in humans.
Synthesis Methods
N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-tert-butylphenol to form 2-chloro-N-(4-tert-butylphenyl)benzamide. The intermediate is then reacted with 4-morpholineethanol in the presence of a base to yield N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide.
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c1-23(2,3)18-10-8-17(9-11-18)21(26-12-14-28-15-13-26)16-25-22(27)19-6-4-5-7-20(19)24/h4-11,21H,12-16H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUBQFXIPAUDGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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